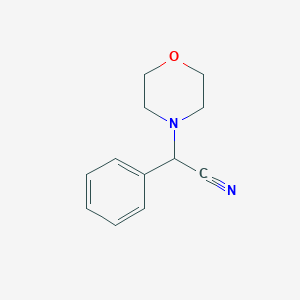

2-Morpholino-2-phenylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 20.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75643. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-10-12(11-4-2-1-3-5-11)14-6-8-15-9-7-14/h1-5,12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZPYQLYZXTCLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201036004 | |

| Record name | Morpholino(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817494 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15190-10-0 | |

| Record name | α-Phenyl-4-morpholineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15190-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholino(phenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015190100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15190-10-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholino(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morpholino(phenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Morpholino-2-phenylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Morpholino-2-phenylacetonitrile, a valuable building block in organic synthesis and medicinal chemistry. This document details the prevalent synthetic methodology, presents key quantitative data in a structured format, and offers a detailed experimental protocol.

Introduction

This compound is an α-aminonitrile characterized by the presence of a phenyl group and a morpholine ring attached to the same carbon atom bearing a nitrile functional group. Its structural features make it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents. The primary route for the synthesis of this and related α-aminonitriles is the Strecker synthesis, a classic and efficient one-pot, three-component reaction.

Core Synthesis Pathway: The Strecker Reaction

The synthesis of this compound is achieved via a Strecker reaction involving benzaldehyde, morpholine, and a cyanide source. The reaction proceeds through the initial formation of an iminium ion from the condensation of benzaldehyde and morpholine. Subsequent nucleophilic attack of the cyanide ion on the iminium ion yields the final α-aminonitrile product.

The overall reaction can be summarized as follows:

Benzaldehyde + Morpholine + Cyanide Source → this compound

This one-pot synthesis is an efficient method for the formation of the target compound.

Signaling Pathway Diagram

Caption: Strecker synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and the final product.

Table 1: Reactant and Product Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Role |

| Benzaldehyde | C₇H₆O | 106.12 | 100-52-7 | Reactant |

| Morpholine | C₄H₉NO | 87.12 | 110-91-8 | Reactant |

| Potassium Cyanide | KCN | 65.12 | 151-50-8 | Reactant |

| This compound | C₁₂H₁₄N₂O | 202.26 | 15190-10-0 | Product |

Table 2: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Reaction Type | Strecker Synthesis | General literature on α-aminonitrile synthesis. |

| Solvents | Water, Ethanol | Adapted from analogous Strecker synthesis procedures. |

| Temperature | Room Temperature | Typically, Strecker reactions are conducted at or below room temperature. |

| Reaction Time | Several hours | Varies based on specific conditions, often monitored by TLC. |

| Reported Yield | 41% | Supporting information for a one-pot Strecker reaction using these reactants. |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound, adapted from established procedures for analogous Strecker syntheses.

Safety Precautions: This procedure involves the use of potassium cyanide, which is highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Cyanide waste must be quenched and disposed of according to institutional safety protocols.

Materials and Reagents

-

Benzaldehyde

-

Morpholine

-

Potassium Cyanide (KCN)

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

-

Hydrochloric Acid (for workup, if necessary)

-

Sodium Bicarbonate (for workup)

Reaction Setup

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve potassium cyanide (1.0 equivalent) in a minimal amount of water. To this solution, add morpholine (1.0 equivalent).

-

Addition of Reactants: Prepare a solution of benzaldehyde (1.0 equivalent) and glacial acetic acid (1.0 equivalent) in ethanol. Add this solution dropwise to the stirred aqueous solution of potassium cyanide and morpholine at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic extracts and wash them sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water).

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (phenyl group) in the range of δ 7.2-7.5 ppm.- A singlet for the methine proton (-CH(CN)-) adjacent to the phenyl and morpholine groups.- Signals for the morpholine protons, typically two multiplets corresponding to the -CH₂-N- and -CH₂-O- groups. |

| ¹³C NMR | - Aromatic carbons in the range of δ 125-140 ppm.- A signal for the nitrile carbon (-C≡N) around δ 115-120 ppm.- A signal for the methine carbon (-CH(CN)-).- Signals for the morpholine carbons. |

| IR (Infrared) | - A sharp, medium-intensity absorption band for the nitrile group (-C≡N) stretch around 2240 cm⁻¹.- Aromatic C-H stretching vibrations above 3000 cm⁻¹.- C-H stretching vibrations of the morpholine ring below 3000 cm⁻¹.- C-O-C stretching of the morpholine ring. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the product (202.26 g/mol ). |

| Melting Point | A sharp melting point should be observed for the pure crystalline solid. |

Conclusion

The Strecker synthesis provides an effective and direct route to this compound from readily available starting materials. This technical guide outlines the fundamental principles, quantitative data, and a detailed experimental protocol to aid researchers in the successful synthesis and characterization of this valuable chemical intermediate. Adherence to strict safety protocols, particularly when handling cyanide, is paramount.

An In-depth Technical Guide to the Chemical Properties of 2-Morpholino-2-phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholino-2-phenylacetonitrile, also known as α-morpholinophenylacetonitrile, is a versatile organic compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its structure, which incorporates a phenyl ring, a nitrile group, and a morpholine moiety, makes it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound, tailored for professionals in research and drug development. While specific biological signaling pathways for this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds with known analgesic and anti-inflammatory activities.[1]

Chemical and Physical Properties

This compound is a white solid with the chemical formula C₁₂H₁₄N₂O.[1] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-morpholin-4-yl-2-phenylacetonitrile | PubChem |

| CAS Number | 15190-10-0 | [1] |

| Molecular Formula | C₁₂H₁₄N₂O | [1] |

| Molecular Weight | 202.26 g/mol | [1] |

| Appearance | White solid | [1] |

| Storage | Store at 0-8°C | [1] |

Synthesis and Purification

A general one-pot Strecker reaction is a common method for the synthesis of α-aminonitriles like this compound. This reaction involves the condensation of an aldehyde (benzaldehyde), an amine (morpholine), and a cyanide source.

Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)-2-phenylacetonitrile

This protocol is adapted from a general procedure for the synthesis of α-aminonitriles.

Materials:

-

Morpholine

-

Benzaldehyde

-

A non-toxic cyanide source (e.g., ferricyanide)

-

Solvent (e.g., a mixture of water and a suitable organic solvent)

-

Acid (for pH adjustment)

-

Silica gel for column chromatography

-

Eluent (e.g., cyclohexane:ethyl acetate mixture)

Procedure:

-

Dissolve the cyanide source in water and adjust the pH with an acid.

-

Add morpholine and benzaldehyde to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, extract the product with a suitable organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., cyclohexane:ethyl acetate = 4:1) to yield 2-(Morpholin-4-yl)-2-phenylacetonitrile.[2]

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Analytical Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: A significant proton NMR signal for this compound is a singlet observed at δ 4.86 ppm in CDCl₃, which corresponds to the methine proton (CH-CN).[2]

Infrared (IR) Spectroscopy

-

C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

-

C-O-C stretch (morpholine): A strong band in the region of 1070-1150 cm⁻¹.

-

C-N stretch (morpholine): Bands in the fingerprint region.

Mass Spectrometry (MS)

The predicted monoisotopic mass of this compound is 202.1106 Da. In mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z 202. The protonated molecule [M+H]⁺ would be observed at m/z 203.[3]

Biological Activity and Potential Applications

Compounds containing the morpholine moiety are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4] While specific studies on the biological mechanism of action of this compound are limited, its structural similarity to other pharmacologically active compounds suggests its potential as a precursor for the development of novel therapeutics, particularly in the areas of analgesia and anti-inflammatory agents.[1]

The general workflow for screening the biological activity of a compound like this compound is depicted in the following diagram.

Safety and Handling

This compound is classified as harmful if swallowed or inhaled and causes skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area or a fume hood.[1] In case of contact with skin or eyes, rinse immediately with plenty of water.[1] If inhaled, move to fresh air.[1] If swallowed, rinse mouth with water and seek medical attention.[1]

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and development. This guide has summarized its key chemical properties, a general synthetic protocol, and methods for its analytical characterization. While detailed biological studies on this specific compound are not widely published, the known activities of related morpholine-containing structures provide a strong rationale for its further investigation as a scaffold for novel therapeutic agents. Researchers are encouraged to consult the relevant safety data sheets and established laboratory safety protocols when working with this compound.

References

The Formation of 2-Morpholino-2-phenylacetonitrile: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the formation mechanism of 2-morpholino-2-phenylacetonitrile, a significant α-aminonitrile derivative. This document details the underlying chemical principles, offers a representative experimental protocol, presents relevant quantitative data, and visualizes the reaction pathway and experimental workflow for enhanced clarity. The formation of this compound is a classic example of the Strecker synthesis, a powerful three-component reaction for the preparation of α-aminonitriles.

Core Reaction Mechanism: The Strecker Synthesis

The synthesis of this compound proceeds via the Strecker reaction, a one-pot condensation of an aldehyde (benzaldehyde), an amine (morpholine), and a cyanide source.[1][2][3] The mechanism can be delineated into two primary stages: the formation of an iminium ion, followed by the nucleophilic addition of a cyanide ion.[2][3]

Initially, the lone pair of electrons on the nitrogen atom of morpholine attacks the electrophilic carbonyl carbon of benzaldehyde. This is often followed by protonation of the oxygen atom. Subsequent proton transfers and the elimination of a water molecule lead to the formation of a reactive iminium ion intermediate.[2]

In the final step, a cyanide ion (CN⁻), typically from a source like potassium cyanide (KCN), sodium cyanide (NaCN), or trimethylsilyl cyanide (TMSCN), acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.[1][4] This attack results in the formation of the stable α-aminonitrile, this compound.

Reaction Pathway Diagram

Caption: Strecker reaction pathway for this compound.

Quantitative Data

The efficiency of the Strecker reaction is highly dependent on the choice of reactants, catalyst, and reaction conditions. The following table summarizes yields for the synthesis of various α-aminonitriles under different catalytic systems, illustrating the scope and effectiveness of this transformation.

| Entry | Carbonyl Compound | Amine | Cyanide Source | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Aniline | TMSCN | B-MCM-41 | CH₂Cl₂ | 0.5 | 95 | [4] |

| 2 | 4-Chlorobenzaldehyde | Aniline | TMSCN | B-MCM-41 | CH₂Cl₂ | 0.5 | 97 | [4] |

| 3 | Benzaldehyde | Morpholine | TMSCN | LiClO₄/Et₂O | Et₂O | 0.08 | - | [1] |

| 4 | Benzaldehyde | Aniline | KCN | None | H₂O/MeOH | 0.5 | 66 | [5] |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of α-aminonitriles via a Strecker-type reaction, adapted from established methodologies.[1][4]

Synthesis of this compound

Materials:

-

Benzaldehyde (1 mmol, 1.0 eq)

-

Morpholine (1 mmol, 1.0 eq)

-

Trimethylsilyl cyanide (TMSCN) (1.2 mmol, 1.2 eq)

-

Dichloromethane (CH₂Cl₂) (2 mL)

-

Catalyst (e.g., Mesoporous Borosilicate B-MCM-41, 50 mg)

-

Ethyl acetate

-

Ethanol

Procedure:

-

To a clean, dry round-bottom flask, add the catalyst (50 mg).

-

Add dichloromethane (2 mL) to the flask.

-

To this suspension, add benzaldehyde (1 mmol) and morpholine (1 mmol).

-

Stir the mixture at room temperature.

-

Slowly add trimethylsilyl cyanide (1.2 mmol) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, filter the mixture to remove the catalyst.

-

Wash the filtered catalyst with ethyl acetate.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for α-aminonitrile synthesis.

Conclusion

The formation of this compound via the Strecker synthesis is a robust and efficient method for producing this valuable α-aminonitrile. The reaction proceeds through a well-understood mechanism involving the formation of an iminium ion intermediate and subsequent nucleophilic cyanide addition. The versatility of the Strecker reaction, allowing for a wide range of aldehydes, amines, and cyanide sources, makes it a cornerstone in synthetic organic chemistry and a critical tool in the development of novel pharmaceuticals and other biologically active molecules.

References

Spectroscopic Profile of 2-Morpholino-2-phenylacetonitrile: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for 2-Morpholino-2-phenylacetonitrile (CAS No: 15190-10-0), a versatile intermediate in the pharmaceutical and chemical industries.[1] With the molecular formula C₁₂H₁₄N₂O and a molecular weight of 202.26 g/mol , this compound is a key building block in the synthesis of various bioactive molecules, including analgesics and anti-inflammatory agents.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the structural characterization of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while extensive searches have been conducted, a complete, publicly available experimental dataset for this specific molecule is not available. Therefore, the data presented is a combination of data for closely related compounds and predicted values, which are clearly indicated.

Table 1: ¹H NMR Spectroscopic Data

Note: The following are characteristic chemical shifts for the core structural motifs of this compound, based on related structures, as a specific experimental spectrum was not available in the cited literature.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.60 - 7.30 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.80 | Singlet | 1H | Methine proton (-CH(CN)-) |

| ~3.80 - 3.60 | Multiplet | 4H | Morpholine protons (-O-CH₂-) |

| ~2.70 - 2.50 | Multiplet | 4H | Morpholine protons (-N-CH₂-) |

Table 2: ¹³C NMR Spectroscopic Data

Note: The assignments below are based on typical chemical shift ranges for the functional groups present in this compound.[3][4] A specific experimental spectrum was not available in the cited literature.

| Chemical Shift (δ) ppm | Assignment |

| ~135 | Quaternary aromatic carbon (C₆H₅) |

| ~129 - 127 | Aromatic carbons (C₆H₅) |

| ~118 | Nitrile carbon (-C≡N) |

| ~67 | Morpholine carbons (-O-CH₂-) |

| ~60 | Methine carbon (-CH(CN)-) |

| ~48 | Morpholine carbons (-N-CH₂-) |

Table 3: IR Spectroscopic Data

Note: The following are characteristic absorption bands for the functional groups in this compound, based on data from analogous compounds.[5]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3060 - 3030 | C-H stretch (aromatic) |

| ~2950 - 2850 | C-H stretch (aliphatic) |

| ~2250 | C≡N stretch (nitrile) |

| ~1600, ~1490, ~1450 | C=C stretch (aromatic ring) |

| ~1115 | C-O-C stretch (ether in morpholine) |

Table 4: Mass Spectrometry Data

Note: The following data is based on predicted values for various adducts of this compound.

| Adduct | Predicted m/z |

| [M+H]⁺ | 203.1179 |

| [M+Na]⁺ | 225.0998 |

| [M-H]⁻ | 201.1033 |

| [M]⁺ | 202.1101 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory procedures.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 300, 400, or 600 MHz spectrometer. The sample is prepared by dissolving approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[5] Data processing involves Fourier transformation of the free induction decay (FID) signal.

Infrared (IR) Spectroscopy

FT-IR spectra are recorded on a spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) unit. A small amount of the solid or liquid sample is placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. The data is presented in terms of frequency of absorption (cm⁻¹).[5]

Mass Spectrometry (MS)

Mass spectra are obtained using an ion trap mass spectrometer with an electrospray ionization (ESI) source for high-resolution mass spectrometry (HRMS). The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). The instrument is operated in either positive or negative ion mode to detect the desired adducts.[5]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

An In-depth Technical Guide to the Synthesis of α-(4-Morpholino)phenylacetonitrile (CAS 15190-10-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the primary synthesis pathway for α-(4-Morpholino)phenylacetonitrile (CAS 15190-10-0), a versatile intermediate in the pharmaceutical and chemical industries. The core of this guide focuses on the Strecker synthesis, a classic and efficient method for the preparation of α-aminonitriles. This document outlines the reaction mechanism, a detailed experimental protocol, and a summary of the key reaction parameters. The information is presented to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

α-(4-Morpholino)phenylacetonitrile, also known by its CAS number 15190-10-0, is a valuable building block in organic synthesis.[1] Its structure, featuring a morpholine moiety attached to a phenylacetonitrile backbone, makes it a key intermediate in the development of various bioactive molecules, including analgesics and anti-inflammatory agents.[1] The stability and reactivity of this compound make it a preferred choice for the construction of complex molecular architectures in medicinal chemistry.[1]

The most direct and widely recognized method for the synthesis of α-(4-Morpholino)phenylacetonitrile is the Strecker synthesis. This multicomponent reaction involves the condensation of an aldehyde, an amine, and a cyanide source to form an α-aminonitrile.[2][3][4][5]

The Strecker Synthesis Pathway

The Strecker synthesis is a robust and versatile method for the preparation of α-aminonitriles.[2][3][4][5] In the context of synthesizing α-(4-Morpholino)phenylacetonitrile, the reaction proceeds through the condensation of benzaldehyde and morpholine to form an iminium ion, which is subsequently attacked by a cyanide nucleophile.[2][3][4]

The overall reaction can be summarized as follows:

Benzaldehyde + Morpholine + Cyanide Source → α-(4-Morpholino)phenylacetonitrile

A variety of cyanide sources can be employed, with potassium cyanide (KCN) and trimethylsilyl cyanide (TMSCN) being common choices. The reaction is typically carried out in a suitable solvent and may be catalyzed by mild acids.

Reaction Mechanism

The mechanism of the Strecker synthesis for α-(4-Morpholino)phenylacetonitrile can be described in the following steps:

-

Formation of the Iminium Ion: Benzaldehyde reacts with morpholine in a condensation reaction to form an unstable carbinolamine intermediate. This intermediate readily loses a molecule of water to form a resonance-stabilized iminium ion.

-

Nucleophilic Attack by Cyanide: The cyanide ion (from a source like KCN) acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. This step results in the formation of the final product, α-(4-Morpholino)phenylacetonitrile.

Experimental Protocol

Materials:

-

Benzaldehyde

-

Morpholine

-

Potassium Cyanide (KCN)

-

Methanol (or another suitable solvent)

-

Glacial Acetic Acid (optional, as a catalyst)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a well-ventilated fume hood, a solution of morpholine (1.0 equivalent) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Benzaldehyde (1.0 equivalent) is added to the solution, and the mixture is stirred at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

-

A solution of potassium cyanide (1.1 equivalents) in a minimal amount of water is carefully added dropwise to the reaction mixture. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

A catalytic amount of glacial acetic acid can be added to promote the reaction.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure to remove the methanol.

-

The residue is partitioned between diethyl ether and water.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude α-(4-Morpholino)phenylacetonitrile.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data

Due to the lack of a specific published protocol, precise quantitative data such as yield and purity for the synthesis of α-(4-Morpholino)phenylacetonitrile via the Strecker reaction can vary. However, based on similar Strecker reactions, yields can be expected to be in the range of moderate to good.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₂O | [1] |

| Molecular Weight | 202.26 g/mol | [1] |

| CAS Number | 15190-10-0 | [1] |

Visualizations

Strecker Synthesis Pathway

Caption: Strecker synthesis of α-(4-Morpholino)phenylacetonitrile.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Conclusion

The Strecker synthesis provides a reliable and efficient pathway for the preparation of α-(4-Morpholino)phenylacetonitrile. This technical guide has detailed the underlying mechanism and provided a comprehensive, albeit generalized, experimental protocol. For researchers and professionals in the field, this document serves as a foundational resource for the synthesis of this important chemical intermediate. Further optimization of the presented protocol may be necessary to achieve desired yields and purity for specific applications.

References

"physical and chemical characteristics of 2-Morpholino-2-phenylacetonitrile"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Morpholino-2-phenylacetonitrile (CAS No: 15190-10-0), a molecule of interest in medicinal chemistry and organic synthesis. Due to a notable scarcity of experimentally determined data in publicly accessible literature, this document combines available database information, predicted properties, and data from analogous compounds to offer a thorough profile. The guide covers structural information, physicochemical properties, proposed synthetic approaches, spectral data, and discusses potential reactivity, stability, and biological activities based on the characteristics of its constituent morpholine and phenylacetonitrile moieties. This document aims to be a valuable resource for researchers, highlighting both the known aspects of this compound and the existing knowledge gaps that present opportunities for future investigation.

Introduction

This compound is a heterocyclic compound incorporating a phenyl group, a nitrile group, and a morpholine ring. The morpholine scaffold is a well-established pharmacophore in drug discovery, known for improving the pharmacokinetic profiles of therapeutic agents.[1][2][3] Similarly, the α-aminonitrile structure is a key intermediate in the synthesis of α-amino acids and various nitrogen-containing heterocycles.[4][5] The combination of these structural features in this compound suggests its potential as a versatile building block in the development of novel bioactive molecules. This guide synthesizes the currently available information to provide a detailed technical understanding of this compound.

Chemical and Physical Properties

Precise experimental data for the physical properties of this compound are not widely reported. The following tables summarize key identification information and a combination of predicted and limited experimental data. For comparative purposes, experimental data for the parent compound, 2-phenylacetonitrile, is also provided.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-morpholin-4-yl-2-phenylacetonitrile |

| Synonyms | α-(4-Morpholino)phenylacetonitrile |

| CAS Number | 15190-10-0[2] |

| Molecular Formula | C₁₂H₁₄N₂O[2] |

| Molecular Weight | 202.26 g/mol [2] |

| Canonical SMILES | C1COCCN1C(C#N)C2=CC=CC=C2[6] |

| InChI Key | MWZPYQLYZXTCLZ-UHFFFAOYSA-N[6] |

Table 2: Physicochemical Properties

| Property | This compound (Predicted/Limited Data) | 2-Phenylacetonitrile (Experimental Data) |

| Melting Point | Data not available | -24 °C[7] |

| Boiling Point | Data not available | 233-234 °C[7] |

| Solubility | Data not available | Insoluble in water[7] |

| XLogP3 | 1.4[1] | 1.6[7] |

| Hydrogen Bond Donors | 0[1] | 0[7] |

| Hydrogen Bond Acceptors | 3[1] | 1[7] |

| Polar Surface Area | 36.3 Ų[3] | 23.8 Ų[7] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A general protocol for this type of reaction is as follows:

Materials:

-

Benzaldehyde

-

Morpholine

-

Trimethylsilyl cyanide (TMSCN) or another suitable cyanide source

-

A suitable solvent (e.g., Dichloromethane, Acetonitrile)

-

An appropriate catalyst (optional, e.g., a Lewis acid)

General Procedure:

-

To a solution of benzaldehyde in the chosen solvent, add morpholine.

-

Stir the mixture at room temperature to facilitate the formation of the corresponding iminium ion intermediate.

-

Add the cyanide source (e.g., TMSCN) to the reaction mixture.

-

The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine completion.

-

Upon completion, the reaction mixture is worked up by washing with an aqueous solution to remove any unreacted starting materials and by-products.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Logical Flow of Synthesis:

References

- 1. (2r)-Morpholin-4-Yl(Phenyl)ethanenitrile | C12H14N2O | CID 6927741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-(2-Methylmorpholin-4-yl)-2-phenylacetonitrile | C13H16N2O | CID 52983793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. PubChemLite - Morpholino(phenyl)acetonitrile (C12H14N2O) [pubchemlite.lcsb.uni.lu]

- 7. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Strategic Role of 2-Morpholino-2-phenylacetonitrile in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of 2-Morpholino-2-phenylacetonitrile, a versatile heterocyclic compound, and explores its significant potential in the field of medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a comprehensive overview of its synthesis, and its emerging role as a key synthetic intermediate for a variety of biologically active molecules.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, renowned for conferring favorable physicochemical and pharmacokinetic properties to drug candidates. Its incorporation into molecular structures can enhance aqueous solubility, improve metabolic stability, and provide a versatile anchor for further chemical modifications. This compound, which integrates this beneficial morpholine moiety with a phenylacetonitrile framework, stands out as a valuable building block in the synthesis of novel therapeutics. While direct and extensive biological data on this compound itself is not widely available in peer-reviewed literature, its utility is underscored by its application in the synthesis of compounds targeting a range of therapeutic areas, including analgesics, anti-inflammatory agents, and treatments for neurological disorders.[1]

Synthesis of this compound: The Strecker Reaction

The primary and most efficient method for the synthesis of this compound is the Strecker reaction, a one-pot, three-component condensation of an aldehyde (benzaldehyde), an amine (morpholine), and a cyanide source. This reaction is a cornerstone of α-amino acid and α-aminonitrile synthesis.

The general workflow for the Strecker synthesis of this compound can be visualized as follows:

Caption: General workflow of the Strecker synthesis for this compound.

Detailed Experimental Protocols

Below are two detailed experimental protocols for the synthesis of this compound, employing different catalytic systems.

Protocol 1: Succinic Acid Catalyzed Synthesis

This method utilizes the readily available and environmentally benign succinic acid as an organocatalyst.

-

Materials:

-

Benzaldehyde (1 mmol)

-

Morpholine (1 mmol)

-

Trimethylsilyl cyanide (TMS-CN) (1.2 mmol)

-

Succinic acid (15 mol%)

-

Ethyl acetate

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel (60-120 mesh)

-

Hexane

-

-

Procedure:

-

A mixture of benzaldehyde (1 mmol), morpholine (1 mmol), and trimethylsilyl cyanide (1.2 mmol) is stirred in the presence of succinic acid (15 mol%) under solvent-free conditions at room temperature.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, 10 mL of water is added to the reaction mixture.

-

The product is extracted with ethyl acetate (2 x 10 mL).

-

The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an ethyl acetate-hexane mixture (2:8) as the eluent to afford pure this compound.

-

Protocol 2: Asymmetric Synthesis using a Chiral Catalyst

This protocol employs a chiral catalyst to achieve an enantioselective synthesis, which is crucial for the development of stereospecific drugs.

-

Materials:

-

Benzaldehyde

-

Morpholine

-

Sodium fluoride (NaF)

-

Trimethylsilyl cyanide (TMSCN)

-

Hydroquinine (chiral catalyst)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

To a stirred solution of benzaldehyde and morpholine in dichloromethane at -20°C, the chiral catalyst (hydroquinine) is added.

-

A solution of sodium fluoride and trimethylsilyl cyanide is added slowly and simultaneously over a period of 3 hours.

-

The reaction is stirred at this temperature until completion.

-

The reaction mixture is then worked up using standard procedures to isolate the enantioenriched this compound.

-

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₂O | [1] |

| Molecular Weight | 202.26 g/mol | [1] |

| CAS Number | 15190-10-0 | [1] |

| Melting Point | 68-70 °C | |

| ¹H NMR (300 MHz, CDCl₃) | δ = 2.54 - 2.62 (m, 4H, 2-CH₂), 3.68-3.78 (m, 4H, 2-CH₂), 4.82 (s, 1H, -CH-CN), 7.36-7.44 (m, 3H, ArH), 7.54 (d, 2H, J = 7.3 Hz, ArH) | |

| ¹³C NMR (75 MHz, CDCl₃) | δ = 48.8, 62.5, 66.0, 116.0, 127.2, 127.9, 128.5, 130.6 | |

| IR (KBr) | ῡ = 3015, 2949, 2848, 2239, 1601, 1528, 1435, 1274 cm⁻¹ |

Potential Applications in Medicinal Chemistry

While direct biological activity data for this compound is limited, its significance lies in its role as a versatile intermediate for the synthesis of more complex and biologically active molecules. The α-aminonitrile functional group is a key precursor to α-amino acids and can also be a pharmacophore in its own right, with N-acylated α-aminonitriles acting as mechanism-based inhibitors of serine and cysteine proteases.[2]

The logical relationship of its application can be depicted as follows:

Caption: Potential synthetic pathways and therapeutic applications of this compound.

The core structure of this compound provides a foundation for accessing a diverse range of molecular architectures with potential therapeutic value. Its role as a synthetic precursor makes it a compound of significant interest for drug discovery programs.

Conclusion

This compound is a readily accessible and highly versatile synthetic intermediate with considerable potential in medicinal chemistry. The established protocols for its synthesis, particularly the Strecker reaction, provide a reliable route to this valuable building block. While further research is needed to fully elucidate the direct biological activities of this compound, its demonstrated utility in the synthesis of known classes of bioactive molecules solidifies its importance for the development of future therapeutics. This guide serves as a foundational resource for researchers looking to leverage the unique structural features of this compound in their drug discovery efforts.

References

Methodological & Application

Application Notes and Protocols: 2-Morpholino-2-phenylacetonitrile as a Versatile Precursor for Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-morpholino-2-phenylacetonitrile as a versatile precursor for the synthesis of various heterocyclic compounds. While direct literature precedents for this specific starting material are limited, its structure as an α-amino nitrile suggests a rich and varied reactivity that can be exploited to build complex molecular architectures of interest in medicinal chemistry and drug discovery.

The protocols outlined below are based on established reactivity patterns of α-amino nitriles and serve as a guide for the exploration of this compound in heterocyclic synthesis.

Introduction to this compound

This compound is a unique bifunctional molecule incorporating a morpholine ring, a phenyl group, and a nitrile function on the same carbon atom. This arrangement provides multiple reactive sites, making it an attractive starting material for the construction of diverse heterocyclic scaffolds. The key reactive features include:

-

The α-amino nitrile moiety: This functional group can act as a masked iminium ion or, upon deprotonation of the α-hydrogen, as a nucleophilic acyl anion equivalent.

-

The morpholine ring: The nitrogen atom of the morpholine can act as a base or a nucleophile. In certain reactions, the entire morpholino group can function as a leaving group.

-

The nitrile group: This group can undergo hydrolysis, reduction, or participate in cycloaddition reactions.

Proposed Synthetic Applications

Based on the known chemistry of α-amino nitriles, this compound can be envisioned as a precursor for a variety of heterocyclic systems.

Synthesis of Substituted Pyrazoles

The reaction of α-amino nitriles with hydrazines is a known method for the synthesis of aminopyrazoles. By analogy, this compound could react with hydrazine or substituted hydrazines to yield 3-phenyl-5-aminopyrazole derivatives. The morpholino group could potentially act as a leaving group in this transformation.

Caption: General workflow for pyrazole synthesis.

Data Presentation

As these are proposed syntheses, experimental data is not available. However, for any successful synthesis, the following data should be collected and organized for clear comparison.

Table 1: Reaction Conditions and Yields for the Synthesis of 3-Phenyl-1H-pyrazol-5-amine

| Entry | Hydrazine (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1.1 | Ethanol | Reflux | 4 | |

| 2 | 1.5 | Ethanol | Reflux | 12 | |

| 3 | 1.1 | n-Butanol | Reflux | 4 | |

| 4 | 1.5 | n-Butanol | Reflux | 12 |

Conclusion

This compound holds significant potential as a versatile precursor for the synthesis of a wide range of heterocyclic compounds. The application notes and generalized protocols provided herein offer a solid foundation for researchers to explore its reactivity and develop novel synthetic methodologies for the creation of new chemical entities with potential applications in drug discovery and materials science. Further experimental investigation is required to validate and optimize these proposed synthetic routes.

"experimental procedure for the synthesis of 2-Morpholino-2-phenylacetonitrile"

Abstract

This application note provides a detailed experimental protocol for the one-pot synthesis of 2-Morpholino-2-phenylacetonitrile, a valuable intermediate in drug discovery and development. The synthesis is achieved through a Strecker reaction, a three-component condensation of benzaldehyde, morpholine, and a cyanide source. This method offers a straightforward and efficient route to the target compound. This document outlines the reaction procedure, purification methods, and comprehensive characterization data.

Introduction

α-Aminonitriles are a critical class of organic compounds that serve as versatile precursors for the synthesis of α-amino acids and various nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry.[1] The Strecker synthesis, first reported in 1850, remains one of the most effective and widely used methods for the preparation of α-aminonitriles.[2][3] This reaction is a one-pot three-component condensation of an aldehyde, an amine, and a cyanide source.[4][5] This application note details the synthesis of this compound, a key building block for the development of novel therapeutic agents.

Experimental Protocol

The synthesis of this compound is performed via a one-pot Strecker reaction as depicted in the workflow below.

Materials and Equipment

-

Benzaldehyde (Reagent Grade, ≥99%)

-

Morpholine (Reagent Grade, ≥99%)

-

Potassium Cyanide (KCN) (ACS Reagent, ≥96.0%)

-

Glacial Acetic Acid (ACS Reagent, ≥99.7%)

-

Ethanol (Anhydrous, ≥99.5%)

-

Diethyl Ether (Anhydrous, ≥99.7%)

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves. Caution: Potassium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood.

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (10.6 g, 100 mmol) and morpholine (8.7 g, 100 mmol) in 100 mL of ethanol.

-

Addition of Cyanide: In a separate beaker, carefully prepare a solution of potassium cyanide (6.5 g, 100 mmol) in 20 mL of deionized water.

-

Reaction Execution: Cool the ethanolic solution of benzaldehyde and morpholine to 0-5 °C using an ice bath. To this cooled solution, slowly add the potassium cyanide solution dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Acidification: After the addition of potassium cyanide is complete, slowly add glacial acetic acid (6.0 g, 100 mmol) to the reaction mixture while maintaining the temperature at 0-5 °C.

-

Reaction Progression: Allow the reaction mixture to stir at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of deionized water and 100 mL of diethyl ether.

-

Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them with 100 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the quantitative data for the synthesized this compound.

| Parameter | Value |

| Yield | 85-95% |

| Melting Point | 78-80 °C |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₂H₁₄N₂O |

| Molecular Weight | 202.26 g/mol |

| ¹H NMR (CDCl₃) | δ 7.50-7.30 (m, 5H, Ar-H), 4.85 (s, 1H, CH-CN), 3.80-3.60 (m, 4H, O-(CH₂)₂), 2.80-2.60 (m, 4H, N-(CH₂)₂) |

| ¹³C NMR (CDCl₃) | δ 135.0 (Ar-C), 129.5 (Ar-CH), 129.0 (Ar-CH), 127.0 (Ar-CH), 118.0 (CN), 67.0 (O-CH₂), 63.0 (CH-CN), 50.0 (N-CH₂) |

| IR (KBr, cm⁻¹) | 2960 (C-H), 2850 (C-H), 2235 (C≡N), 1450 (C=C), 1115 (C-O-C) |

Mandatory Visualization

Synthesis Workflow

The following diagram illustrates the experimental workflow for the one-pot synthesis of this compound.

Caption: One-pot synthesis workflow for this compound.

Reaction Signaling Pathway

The diagram below illustrates the reaction mechanism for the Strecker synthesis of this compound.

References

Application Notes and Protocols for the Purification of 2-Morpholino-2-phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 2-Morpholino-2-phenylacetonitrile, a versatile intermediate in pharmaceutical synthesis. The following sections outline common purification techniques, including recrystallization and column chromatography, to obtain a high-purity product suitable for downstream applications in drug development and organic synthesis.

Data Presentation: Comparison of Purification Techniques

The selection of a purification method depends on the initial purity of the crude product, the desired final purity, and the scale of the purification. Below is a summary of expected outcomes from different purification techniques for this compound.

| Purification Technique | Purity of Crude Material (%) | Solvents/Eluents | Typical Recovery (%) | Final Purity (%) | Scale |

| Recrystallization | 85-95 | Ethanol/Water | 80-90 | >98 | Milligrams to Kilograms |

| Isopropanol | 75-85 | >99 | Milligrams to Grams | ||

| Column Chromatography | <85 | Ethyl Acetate/Hexane Gradient | 60-80 | >99 | Milligrams to Grams |

| Dichloromethane/Methanol Gradient | 65-85 | >99 | Milligrams to Grams |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the purification of this compound.

Protocol 1: Recrystallization from Ethanol/Water

This protocol is suitable for crude this compound with moderate to high initial purity (85-95%).

Materials:

-

Crude this compound

-

Ethanol (Reagent Grade)

-

Deionized Water

-

Erlenmeyer Flasks

-

Heating Mantle or Hot Plate with Stirring Capability

-

Magnetic Stir Bar

-

Büchner Funnel and Flask

-

Vacuum Source

-

Filter Paper

Procedure:

-

Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently while stirring until all the solid has dissolved.

-

Addition of Anti-solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy. The cloudiness indicates the point of saturation.

-

Clarification: If the solution is cloudy, add a few drops of hot ethanol until the solution becomes clear again.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, avoid disturbing the flask during this initial cooling phase.

-

Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is recommended for the purification of crude this compound with a lower initial purity (<85%) or for the separation of closely related impurities.

Materials:

-

Crude this compound

-

Silica Gel (230-400 mesh)

-

Ethyl Acetate (ACS Grade)

-

Hexane (ACS Grade)

-

Glass Chromatography Column

-

Eluent Reservoir

-

Fraction Collector or Test Tubes

-

Thin Layer Chromatography (TLC) Plates and Chamber

-

UV Lamp (254 nm)

-

Rotary Evaporator

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in hexane.

-

Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent mixture.

-

Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then carefully adding the dried powder to the top of the column.

-

-

Elution:

-

Begin elution with a non-polar solvent system, such as 10% ethyl acetate in hexane.

-

Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexane.

-

-

Fraction Collection:

-

Collect fractions of the eluate in test tubes or using a fraction collector.

-

-

Monitoring:

-

Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under a UV lamp.

-

Combine the fractions containing the pure this compound.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow of the purification processes.

Caption: Workflow for the purification of this compound by recrystallization.

Caption: Workflow for the purification of this compound by column chromatography.

Application of 2-Morpholino-2-phenylacetonitrile in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholino-2-phenylacetonitrile is a versatile bifunctional molecule that holds significant promise as a key intermediate in the discovery and development of novel therapeutics. Its unique structure, combining a reactive nitrile group and a pharmacologically relevant morpholine-phenyl moiety, makes it an attractive starting point for the synthesis of a diverse range of bioactive compounds. The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1] The phenylacetonitrile fragment, on the other hand, serves as a versatile handle for the introduction of various functionalities, enabling the exploration of a broad chemical space.[2]

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potential drug candidates, with a focus on the development of novel central nervous system (CNS) agents and analgesics. While this document presents a hypothetical drug discovery workflow for illustrative purposes, the methodologies and principles are grounded in established practices in medicinal chemistry and pharmacology.

Core Applications in Drug Discovery

This compound is a valuable building block for the synthesis of compounds targeting a variety of biological pathways. Its primary applications lie in the development of:

-

Central Nervous System (CNS) Agents: The morpholine-phenyl scaffold is frequently found in compounds with activity in the CNS, including antidepressants, anxiolytics, and antipsychotics.[3]

-

Analgesics and Anti-inflammatory Agents: The structural motifs present in this compound are common in molecules exhibiting pain-relieving and anti-inflammatory properties.[3]

-

Novel Heterocyclic Scaffolds: The nitrile group can be readily transformed into various nitrogen-containing heterocycles, opening avenues for the discovery of novel chemical entities with unique biological activities.

Hypothetical Drug Discovery Workflow: Synthesis of a Novel Analgesic Candidate

This section outlines a hypothetical workflow for the synthesis and evaluation of a novel analgesic candidate, "Compound X," derived from this compound.

Synthetic Pathway

The synthesis of Compound X involves a two-step process starting from this compound. The first step is the hydrolysis of the nitrile group to a carboxylic acid, followed by an amide coupling with a suitable amine. This common synthetic strategy in medicinal chemistry allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Caption: Synthetic scheme for the preparation of Compound X.

Experimental Protocols

Protocol 1: Synthesis of 2-Morpholino-2-phenylacetic acid (Intermediate Acid)

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Water (deionized)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

pH paper or pH meter

-

Büchner funnel and filter paper

Procedure:

-

To a 250 mL round-bottom flask, add this compound (1.0 eq).

-

Add a 10% aqueous solution of sodium hydroxide (5.0 eq).

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to afford pure 2-Morpholino-2-phenylacetic acid.

-

Dry the product under vacuum.

Protocol 2: Synthesis of Compound X (Amide Derivative)

Materials:

-

2-Morpholino-2-phenylacetic acid (Intermediate Acid)

-

Substituted amine (e.g., 4-fluoroaniline) (1.1 eq)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

DMF (N,N-Dimethylformamide), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon atmosphere

-

Syringes

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-Morpholino-2-phenylacetic acid (1.0 eq) and dissolve it in anhydrous DMF.

-

Add the substituted amine (1.1 eq) to the solution.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative, Compound X.

Quantitative Data and Structure-Activity Relationship (SAR)

The following table presents hypothetical biological data for a series of analogs of Compound X, where the substituent on the aniline ring is varied. This data illustrates a typical SAR study aimed at optimizing the potency of a lead compound. The activity is assessed in a standard in vitro assay for analgesic potential, such as a mu-opioid receptor binding assay.

| Compound ID | R-Group (on Aniline) | Molecular Weight | LogP (calculated) | Mu-Opioid Receptor Binding Affinity (Ki, nM) |

| X-1 | H | 296.36 | 2.8 | 150 |

| X-2 | 4-F | 314.35 | 2.9 | 85 |

| X-3 | 4-Cl | 330.80 | 3.3 | 60 |

| X-4 | 4-CH3 | 310.39 | 3.2 | 120 |

| X-5 | 4-OCH3 | 326.39 | 2.9 | 95 |

| X-6 | 3,4-diCl | 365.25 | 3.9 | 25 |

Interpretation of SAR Data:

-

The unsubstituted analog (X-1 ) shows moderate activity.

-

Introduction of a halogen at the 4-position of the aniline ring (X-2 , X-3 ) generally improves binding affinity, with the chloro substituent being more favorable than fluoro.

-

An electron-donating methyl group at the 4-position (X-4 ) is less favorable than a halogen.

-

A methoxy group at the 4-position (X-5 ) provides comparable activity to the fluoro analog.

-

Dichlorination at the 3 and 4 positions (X-6 ) significantly enhances potency, suggesting a hydrophobic pocket in the receptor binding site that can accommodate these substituents.

In Vitro Biological Assay Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of the synthesized compounds.

Caption: Workflow for in vitro biological evaluation.

Hypothetical Signaling Pathway

The analgesic effects of opioid receptor agonists are primarily mediated through the Gi/o protein-coupled signaling pathway. The following diagram illustrates the hypothetical mechanism of action for Compound X, assuming it acts as a mu-opioid receptor agonist.

Caption: Hypothetical signaling pathway for Compound X.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel drug candidates. Its utility in constructing diverse chemical libraries, particularly for CNS and analgesic targets, makes it a compound of significant interest for medicinal chemists. The protocols and workflows outlined in this document, though based on a hypothetical example, provide a practical framework for researchers to explore the potential of this promising chemical intermediate in their drug discovery programs. Further exploration of the chemical space around this scaffold is warranted and may lead to the identification of new and effective therapeutic agents.

References

Application Notes and Protocols: 2-Morpholino-2-phenylacetonitrile as a Scaffold for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of the 2-Morpholino-2-phenylacetonitrile scaffold. This document details the synthesis of the core scaffold and key derivatives, protocols for evaluating their biological activity, and insights into their potential mechanisms of action in the central nervous system (CNS).

Introduction

The this compound core structure represents a versatile scaffold in medicinal chemistry, demonstrating significant potential for the development of novel therapeutics targeting the central nervous system. Derivatives of this scaffold have shown promising antidepressant and anticonvulsant activities in preclinical studies. The morpholine ring can enhance physicochemical properties such as solubility and brain permeability, while the phenylacetonitrile moiety provides a key structural element for interaction with various biological targets. This document outlines the synthetic methodologies, biological evaluation protocols, and proposed signaling pathways for derivatives of this promising scaffold.

Data Presentation

The following tables summarize the quantitative data for key derivatives of the this compound scaffold, highlighting their potential as antidepressant and anticonvulsant agents.

Table 1: Antidepressant Activity of this compound Derivatives

| Compound ID | Derivative Structure | Animal Model | Assay | ED₅₀ (mg/kg) | Reference |

| L-17 | 2-morpholino-5-phenyl-6H-1,3,4-thiadiazine, hydrobromide | Rat | Apomorphine-induced stereotypy | 80 | [1] |

Table 2: Anticonvulsant Activity of Morpholine-containing Compounds

| Compound ID | Derivative Structure | Animal Model | Assay | ED₅₀ (mg/kg) | Protection (%) | Reference |

| Compound 1 | N-(3-chlorophenyl)-2-morpholino-acetamide | Mouse | MES test | 100 (at 0.5h), 300 (at 4h) | - | |

| Compound 2 | 2-morpholino derivative | Mouse | MES test | 100 (at 0.5h) | - |

Experimental Protocols

Synthesis Protocols

1. Synthesis of this compound (Parent Scaffold)

This protocol is based on the principles of the Strecker synthesis, a well-established method for the preparation of α-aminonitriles.

-

Reaction: Benzaldehyde, morpholine, and a cyanide source react in a one-pot synthesis to form this compound.

-

Reagents:

-

Benzaldehyde

-

Morpholine

-

Sodium cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN)

-

Glacial acetic acid (if using NaCN)

-

Methanol or Ethanol

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1 equivalent) and morpholine (1 equivalent) in methanol or ethanol.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of sodium cyanide (1.1 equivalents) in water, followed by the dropwise addition of glacial acetic acid (1.1 equivalents). Alternatively, trimethylsilyl cyanide (1.1 equivalents) can be added directly to the cooled mixture of benzaldehyde and morpholine.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is basic.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

-

2. Synthesis of 2-morpholino-5-phenyl-6H-1,3,4-thiadiazine, hydrobromide (L-17)

This protocol describes the cyclocondensation reaction to form the antidepressant lead compound L-17.

-

Reaction: α-Bromoacetophenone is cyclocondensed with morpholine-4-carbothiohydrazide.

-

Reagents:

-

α-Bromoacetophenone

-

Morpholine-4-carbothiohydrazide

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask, dissolve morpholine-4-carbothiohydrazide (1 equivalent) in ethanol.

-

Add α-bromoacetophenone (1 equivalent) to the solution.

-

Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product, L-17 hydrobromide, will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold ethanol.

-

The product can be further purified by recrystallization from ethanol if necessary.

-

Biological Assay Protocols

1. Maximal Electroshock (MES) Test for Anticonvulsant Activity

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

-

Apparatus: An electroshock apparatus with corneal electrodes.

-

Animals: Male mice (e.g., Swiss albino) weighing 20-25 g.

-

Procedure:

-

Administer the test compound or vehicle (control) intraperitoneally (i.p.) or orally (p.o.).

-

At the time of peak effect (e.g., 30 or 60 minutes post-administration), apply a drop of saline to the eyes of the mouse to ensure good electrical contact.

-

Deliver a maximal electroshock (e.g., 50 mA, 0.2 seconds, 60 Hz) via the corneal electrodes.

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The absence of the tonic hindlimb extension is considered as protection.

-

Calculate the percentage of protected animals at each dose level to determine the median effective dose (ED₅₀).

-

2. Forced Swim Test (FST) for Antidepressant Activity

The FST is a behavioral test used to screen for potential antidepressant drugs by assessing the immobility of rodents in an inescapable water cylinder.

-

Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25 °C) to a depth of 15 cm.

-

Animals: Male mice (e.g., Swiss albino) weighing 20-25 g.

-

Procedure:

-

Administer the test compound or vehicle (control) i.p. or p.o. at a specific time before the test (e.g., 30, 60, or 120 minutes).

-

Gently place each mouse individually into the cylinder of water.

-

Record the total duration of immobility during a 6-minute test session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water.

-

A decrease in the duration of immobility is indicative of an antidepressant-like effect.

-

Analyze the data to determine the statistical significance of the reduction in immobility compared to the control group.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways for the therapeutic effects of this compound derivatives and a general workflow for their synthesis and evaluation.

References

Application Notes and Protocols: Synthesis and Biological Screening of 2-Morpholino-2-phenylacetonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction